Stannate(1-), pentachloro-, sodium
Description
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Properties
CAS No. |
63549-50-8 |
|---|---|
Molecular Formula |
Cl5NaSn |
Molecular Weight |
319.0 g/mol |
IUPAC Name |
sodium;tin(4+);pentachloride |
InChI |
InChI=1S/5ClH.Na.Sn/h5*1H;;/q;;;;;+1;+4/p-5 |
InChI Key |
WTJPXZOICRYGAQ-UHFFFAOYSA-I |
Canonical SMILES |
[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] |
Origin of Product |
United States |
Advanced Spectroscopic and Diffractional Characterization of Stannate Structures
X-ray Diffraction (XRD) Analysis for Crystalline Phase Identification
X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases of a solid material by analyzing the diffraction pattern produced when X-rays interact with the crystal lattice. mpg.deresearchgate.net According to Bragg's Law (nλ = 2d sinθ), constructive interference occurs at specific angles (θ), which are dependent on the spacing (d) between atomic planes in the crystal. mpg.detcd.ie The resulting pattern of diffraction peaks is unique to a specific crystal structure, acting as a fingerprint for phase identification. researchgate.net
The expected crystal structure of Na[SnCl₅] would consist of a lattice of sodium cations (Na⁺) and pentachlorostannate anions ([SnCl₅]⁻). The precise crystal system and unit cell parameters for Na[SnCl₅] would be determined from its unique powder XRD pattern.
Table 1: Crystallographic Data for the [SnCl₅]⁻ Anion in (PCl₄)(SnCl₅) Data sourced from a study on tetrachlorophosphonium pentachlorostannate and is representative of the anion's structure.
| Parameter | Value |
| Crystal System of (PCl₄)(SnCl₅) | Monoclinic |
| Anion Geometry | Trigonal Bipyramidal (distorted) |
| Anion Symmetry (in crystal) | C₂v |
| Idealized Anion Symmetry | D₃h |
| Axial Sn-Cl Bond Lengths | ~2.35 - 2.37 Å |
| Equatorial Sn-Cl Bond Lengths | ~2.39 - 2.44 Å |
This interactive table summarizes the key crystallographic findings for the pentachlorostannate anion as found in a well-characterized related compound.
Microscopic Techniques for Morphological and Elemental Analysis
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) are powerful complementary techniques for characterizing the morphology and elemental composition of materials. mpg.dematerialsproject.org SEM provides high-resolution images of a sample's surface topography by scanning it with a focused beam of electrons. youtube.com The interaction of the electron beam with the sample produces various signals, including secondary and backscattered electrons, which are used to form an image of the surface. youtube.com
For a crystalline powder like sodium pentachlorostannate, SEM analysis would reveal the size, shape, and surface features of the individual crystals. Crystal morphology is a critical property that can be influenced by the synthesis conditions. ustc.edu.cnrsc.orgyoutube.com
Integrated with SEM, EDS allows for qualitative and quantitative elemental analysis. researchgate.net The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. materialsproject.orgyoutube.com The energy of these X-rays is unique to each element, allowing for their identification. researchgate.net An EDS analysis of sodium pentachlorostannate would be expected to show distinct peaks corresponding to sodium (Na), tin (Sn), and chlorine (Cl), confirming the elemental composition of the compound. Elemental mapping could also be employed to visualize the distribution of these elements across the sample's surface, verifying compositional homogeneity. mpg.de
Surface Characterization by X-ray Photoelectron Spectroscopy (XPS) and Physisorption
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. researchgate.nethuji.ac.il The sample is irradiated with X-rays, causing the emission of core-level electrons. northwestern.edu The binding energy of these photoelectrons is measured, which is characteristic of the element and its oxidation state or chemical environment. northwestern.eduacademie-sciences.fr
For sodium pentachlorostannate, XPS analysis would provide quantitative information on the surface concentrations of Na, Sn, and Cl. A high-resolution spectrum of the Sn 3d region is particularly important. The binding energy for the Sn 3d₅/₂ peak in tin(IV) compounds typically falls in the range of 486.5 to 487.5 eV. researchgate.nets-a-s.org This allows for the confirmation of the Sn(IV) oxidation state in the [SnCl₅]⁻ anion. The Na 1s and Cl 2p regions would also be analyzed to confirm the presence of the counter-ion and ligands, respectively. The presence of sodium is often observed in XPS spectra, and its 1s peak is accompanied by a strong Auger peak. youtube.com
Table 2: Typical Binding Energies for Elements in Stannate and Chloride Compounds
| Element | Orbital | Chemical State | Typical Binding Energy (eV) |
| Tin (Sn) | 3d₅/₂ | Sn(IV) in SnO₂ | 486.6 - 486.7 |
| Tin (Sn) | 3d₅/₂ | Sn(II) in SnO | 485.9 |
| Sodium (Na) | 1s | Na in NaCl | ~1071.7 |
| Chlorine (Cl) | 2p₃/₂ | Cl⁻ in NaCl | ~198.5 |
This interactive table provides reference binding energies from related compounds, which are used to interpret the chemical states in the XPS spectrum of Na[SnCl₅].
Physisorption, typically measured by gas adsorption isotherms (e.g., using nitrogen), is a technique used to characterize the surface area and pore structure of a material. This data is valuable for applications in catalysis and separation science. While a fundamental property, specific physisorption data for sodium pentachlorostannate is not extensively reported in the literature, likely due to its primary use as a laboratory reagent where bulk properties are of greater focus than surface characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stannate Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local structure and chemical environment of specific nuclei. umich.edu Tin has three NMR-active isotopes with a nuclear spin of 1/2 (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), which yield sharp signals over a very wide chemical shift range of about 5000 ppm. umich.eduyoutube.com Of these, ¹¹⁹Sn is the most commonly studied due to its higher natural abundance and sensitivity. wikipedia.org
The ¹¹⁹Sn NMR chemical shift (δ) is highly sensitive to the coordination number and the nature of the substituents around the tin atom. wikipedia.orguni-mainz.de This makes ¹¹⁹Sn NMR an excellent technique for characterizing stannate complexes in solution. For tin(IV) compounds, the chemical shift generally becomes more negative (moves upfield) as the coordination number increases.
While specific ¹¹⁹Sn NMR data for Na[SnCl₅] is not widely published, the expected chemical shift can be inferred from established trends. The five-coordinate [SnCl₅]⁻ anion would be expected to have a chemical shift that is intermediate between typical four-coordinate and six-coordinate tin(IV) chlorides.
Table 3: General ¹¹⁹Sn NMR Chemical Shift Ranges for Tin(IV) Chlorides by Coordination Number
| Coordination Number | Example Anion | Typical δ(¹¹⁹Sn) Range (ppm) |
| 4 | SnCl₄ | 0 |
| 5 | [SnCl₅]⁻ | -200 to -400 (estimated) |
| 6 | [SnCl₆]²⁻ | -600 to -750 |
This interactive table illustrates the correlation between the coordination number of the tin(IV) center and its ¹¹⁹Sn chemical shift, providing a basis for the expected value for the pentachlorostannate anion. Reference standard is SnMe₄.
Application of Other Advanced Spectroscopic Methods
Other spectroscopic techniques, such as Raman, Infrared (IR), and Mössbauer spectroscopy, provide further details on the vibrational and electronic structure of sodium pentachlorostannate.
Raman and Infrared (IR) Spectroscopy: These techniques probe the vibrational modes of a molecule. mpg.deyoutube.com For a molecule with a center of symmetry, the rule of mutual exclusion applies: vibrations that are Raman active are IR inactive, and vice versa. The [SnCl₅]⁻ anion, with an idealized trigonal bipyramidal (D₃h) structure, has a predicted set of vibrational modes. A detailed vibrational analysis of the [SnCl₅]⁻ anion has been conducted, assigning the observed frequencies to specific vibrational motions (stretching and bending) of the Sn-Cl bonds. journals.co.za
Table 4: Vibrational Frequencies for the [SnCl₅]⁻ Anion (D₃h Symmetry)
| Mode | Symmetry | Description | Frequency (cm⁻¹) | Activity |
| ν₁ | A₁' | sym. equatorial stretch | 338 | Raman |
| ν₂ | A₁' | sym. axial stretch | 290 | Raman |
| ν₃ | A₂" | asym. axial stretch | 358 | IR |
| ν₄ | A₂" | equatorial out-of-plane bend | 115 | IR |
| ν₅ | E' | asym. equatorial stretch | 351 | Raman, IR |
| ν₆ | E' | axial bend | 174 | Raman, IR |
| ν₇ | E' | equatorial in-plane bend | 113 | Raman, IR |
| ν₈ | E" | axial torsion | 128 | Raman |
This interactive table details the calculated and observed vibrational modes for the pentachlorostannate anion, providing a vibrational fingerprint for the species. Data from a study on (PCl₄)(SnCl₅). journals.co.za
Mössbauer Spectroscopy: This technique, particularly ¹¹⁹Sn Mössbauer spectroscopy, is extremely sensitive to the electronic environment of the tin nucleus. It measures the recoil-free emission and absorption of gamma rays by atomic nuclei. The key parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is indicative of the oxidation state of tin. For tin(IV) compounds, the isomer shift is typically in the range of 0 to 2.1 mm/s relative to a BaSnO₃ or SnO₂ standard. The absence of significant quadrupole splitting would be consistent with a highly symmetric environment around the tin atom, such as the idealized D₃h geometry of the [SnCl₅]⁻ anion.
Structural Relationships between Various Stannate Anions
The structure of the pentachlorostannate(IV) anion, [SnCl₅]⁻, is part of a broader family of chlorostannate anions, each with a distinct geometry. The fundamental difference between these anions lies in the coordination number of the central tin(IV) atom.
The [SnCl₅]⁻ anion features a five-coordinate tin atom. As established by vibrational spectroscopy and XRD on related salts, its structure is a trigonal bipyramid (D₃h symmetry). journals.co.za This geometry consists of two axial chlorine atoms and three equatorial chlorine atoms. In the solid state, minor distortions from this ideal symmetry can occur due to crystal packing effects. journals.co.za
This contrasts with the more common hexachlorostannate(IV) anion, [SnCl₆]²⁻ . This anion has a six-coordinate tin atom and adopts a highly symmetric octahedral geometry (O_h symmetry). All Sn-Cl bond lengths and all Cl-Sn-Cl bond angles (90° and 180°) are equivalent in the ideal structure.
Another related species is the dimeric anion [Sn₂Cl₁₀]²⁻ , which can be considered as two edge-sharing octahedra. In this structure, each tin atom is six-coordinate, bonded to four terminal chlorine atoms and two bridging chlorine atoms.
The structural progression from [SnCl₅]⁻ to [SnCl₆]²⁻ demonstrates the effect of adding a sixth ligand to the coordination sphere of the tin(IV) center, resulting in a change from a trigonal bipyramidal to a more symmetric octahedral arrangement. This change in coordination number and geometry directly influences the spectroscopic properties of the anions, as seen in their distinct ¹¹⁹Sn NMR chemical shifts and vibrational spectra.
Reaction Mechanisms and Kinetics in Stannate Chemistry
Fundamental Principles of Stannate Formation Reactions
The formation of the pentachlorostannate(1-) anion is fundamentally a Lewis acid-base reaction. The tin(II) chloride (SnCl₂), a Lewis acid, accepts chloride ions (Cl⁻), which act as Lewis bases. In solution, the formation of various chlorostannate(II) complexes is a stepwise process, with the final product distribution depending on the concentration of the chloride ions.
The equilibria involved can be represented as follows:
SnCl₂ + Cl⁻ ⇌ [SnCl₃]⁻ [SnCl₃]⁻ + Cl⁻ ⇌ [SnCl₄]²⁻ [SnCl₄]²⁻ + Cl⁻ ⇌ [SnCl₅]³⁻ (Note: The existence and stability of this species are less common)
The formation of the pyramidal [SnCl₃]⁻ ion is a key step. wikipedia.org The addition of a chloride salt, such as sodium chloride (NaCl), to a solution of tin(II) chloride provides the necessary chloride ions to push the equilibrium towards the formation of higher-order chlorostannate complexes. The presence of a common ion, in this case, the chloride ion from a source like NaCl, significantly influences the equilibrium, favoring the formation of the chlorostannate complexes according to Le Châtelier's principle. libretexts.orglibretexts.orgpressbooks.pubkhanacademy.org
The synthesis of alkali metal pentachlorostannates(II) can be achieved through direct reaction of the constituent salts in appropriate solvents. rsc.org The kinetics of the formation of these complexes are generally rapid, as they involve the association of ions in solution.
Mechanistic Insights into Catalytic Processes Involving Stannates
Sodium pentachlorostannate(1-) and related stannate compounds have demonstrated utility as catalysts in various organic reactions. researchgate.netquora.com While specific mechanistic studies on NaSnCl₅ are not extensively documented in readily available literature, the catalytic activity of tin(II) compounds often revolves around their Lewis acidic nature. The tin center can coordinate to lone pairs of electrons on substrate molecules, thereby activating them for subsequent reactions.
For instance, in reactions such as esterification or transesterification, the stannate catalyst can activate the carbonyl group of an ester, making it more susceptible to nucleophilic attack. Preliminary mechanistic studies on similar solid superbase catalysts suggest that many of these reactions proceed through an ionic mechanism. researchgate.net
The general catalytic cycle can be conceptualized as:
Coordination: The stannate catalyst coordinates with the substrate.
Activation: The substrate is electronically activated by the catalyst.
Reaction: The activated substrate reacts with another reagent.
Product Release and Catalyst Regeneration: The product is released, and the catalyst is regenerated to participate in another cycle.
The specific nature of the ligands, in this case, the chloride ions, can modulate the Lewis acidity of the tin center and, consequently, its catalytic activity and selectivity.
Electrochemical Reaction Mechanisms in Stannate-Based Systems
The electrochemical behavior of tin(II) in chloride media is complex and highly relevant to applications such as electroplating and electrorefining. researchgate.netacs.organalia-sanchez.net In an acidic solution of tin(II) chloride, the dominant species are chlorostannate(II) complexes, including [SnCl₅]⁻. The electrochemical reactions involve the reduction of Sn(II) at the cathode and its oxidation at the anode.
At the Cathode: The primary reduction reaction is the deposition of metallic tin: Sn²⁺(aq) + 2e⁻ → Sn(s)
The presence of chloride ions and the formation of chlorostannate complexes can influence the reduction potential and the morphology of the deposited tin. researchgate.net
At the Anode: At the anode, tin(II) can be oxidized to tin(IV): Sn²⁺(aq) → Sn⁴⁺(aq) + 2e⁻
The resulting Sn(IV) ions readily react with chloride ions in the solution to form stable hexachlorostannate(IV) complexes: Sn⁴⁺(aq) + 6Cl⁻(aq) → [SnCl₆]²⁻
Influence of Impurities and Byproducts on Reaction Pathways
The presence of impurities can significantly alter the reaction pathways and kinetics in stannate chemistry. Impurities can act as catalysts or inhibitors, or they can react with the primary reactants or products to form undesired byproducts. youtube.com
In the synthesis of sodium stannate from mineral sources like cassiterite, common impurities include iron, silicon, and aluminum oxides. analia-sanchez.net These can interfere with the leaching and crystallization processes.
In the context of sodium pentachlorostannate(1-), potential impurities could arise from the starting materials (e.g., other metal chlorides) or from side reactions. For example, the hydrolysis of SnCl₂ or the chlorostannate complexes in the presence of water can lead to the formation of tin(II) oxychlorides or hydroxides. This hydrolysis can be suppressed by maintaining a sufficiently high concentration of hydrochloric acid. stackexchange.com
Thermodynamic Considerations in Stannate Transformations
The formation and reactions of sodium pentachlorostannate(1-) are governed by thermodynamic principles. The stability of the [SnCl₅]⁻ complex in solution is dependent on the Gibbs free energy of formation, which is influenced by enthalpy and entropy changes.
The key thermodynamic considerations include:
Enthalpy of Formation (ΔH°f): The heat change associated with the formation of the compound from its constituent elements in their standard states.
Gibbs Free Energy of Formation (ΔG°f): Determines the spontaneity of the formation reaction. A negative value indicates a spontaneous process.
Entropy (S°): A measure of the disorder or randomness of the system.
The stability of chlorostannate(II) complexes in solution is also influenced by the ionic strength of the medium and the nature of the cation present. The equilibrium constants for the formation of these complexes are temperature-dependent, and their determination is crucial for controlling the speciation of tin in solution.
Below is a table summarizing the types of thermodynamic data relevant to the study of sodium pentachlorostannate(1-).
| Thermodynamic Parameter | Description | Relevance to Sodium Pentachlorostannate(1-) |
| Enthalpy of Formation (ΔH°f) | Heat released or absorbed during the formation of one mole of the compound from its elements. | Indicates whether the formation of NaSnCl₅ is exothermic or endothermic. |
| Gibbs Free Energy of Formation (ΔG°f) | The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Determines the spontaneity of the formation of NaSnCl₅ under standard conditions. |
| Standard Entropy (S°) | The entropy content of one mole of substance under standard state conditions. | Contributes to the overall Gibbs free energy of formation. |
| Equilibrium Constant (K) | The ratio of the concentrations of products to reactants at equilibrium for the formation of [SnCl₅]⁻. | Quantifies the extent of formation of the pentachlorostannate(1-) anion in solution. |
Coordination Chemistry and Ligand Exchange in Tin Iv Stannate Complexes
Nature of the Tin(IV) Coordination Environment in Stannates
The coordination environment of tin(IV) in stannate complexes is predominantly octahedral, with the hexachlorostannate(IV) anion, [SnCl₆]²⁻, being a classic example. In this complex, the tin atom is surrounded by six chloride ligands in a highly symmetrical arrangement.
However, for the pentachlorostannate(1-) anion, [SnCl₅]⁻, the coordination geometry is different. Spectroscopic studies, particularly vibrational analysis using Infrared (IR) and Raman spectroscopy, have been instrumental in elucidating its structure. While an idealized D₃h symmetry (trigonal bipyramidal) might be expected for a free [SnCl₅]⁻ anion, experimental evidence from the Raman spectrum of tetrachlorophosphonium pentachlorostannate(IV), [PCl₄][SnCl₅], suggests a distorted geometry. journals.co.za Crystallographic data for this compound indicate a C₂v symmetry for the [SnCl₅]⁻ anion in the solid state. This distortion arises from the fact that one of the equatorial Sn-Cl bonds is longer than the other two. journals.co.za Therefore, the coordination environment of tin(IV) in the pentachlorostannate(1-) anion is best described as a distorted trigonal bipyramid.
The coordination number and geometry of tin(IV) complexes are also influenced by the nature of the ligands. With bulkier ligands or under specific reaction conditions, lower coordination numbers like five are observed. The use of ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the coordination number of tin compounds in solution, as the chemical shift is highly dependent on the coordination environment. libretexts.org
| Anion | Coordination Number | Typical Geometry | Reference |
|---|---|---|---|
| [SnCl₆]²⁻ | 6 | Octahedral | acs.org |
| [SnCl₅]⁻ | 5 | Distorted Trigonal Bipyramidal | journals.co.za |
| [Sn(OH)₆]²⁻ | 6 | Octahedral |
Hydrolysis and Condensation Reactions of Stannate Anions
Stannate anions, particularly chlorostannates, are susceptible to hydrolysis in aqueous solutions. The hydrolysis of tin(IV) chloride (SnCl₄) is a well-documented process that leads to the formation of tin(IV) hydroxide (B78521) and hydrochloric acid. chemguide.co.uk This reaction proceeds through a series of stepwise replacements of chloride ligands with hydroxide groups.
The hydrolysis of the hexachlorostannate(IV) anion, [SnCl₆]²⁻, has been studied in detail using two-dimensional ¹¹⁹Sn exchange spectroscopy (EXSY). nih.gov This technique allows for the observation of magnetization exchange between different tin species in solution, which is directly related to the hydrolysis processes. The study revealed the stepwise nature of the hydrolysis, with the formation of various chloro-aqua-hydroxo tin(IV) species. The general progression of hydrolysis can be represented as:
[SnCl₆]²⁻ + nH₂O ⇌ [SnCl₆₋ₙ(OH)ₙ]²⁻ + nH⁺ + nCl⁻
These hydrolysis products can then undergo condensation reactions to form polynuclear tin(IV) species, eventually leading to the precipitation of hydrated tin(IV) oxide (SnO₂·nH₂O). The rate and extent of hydrolysis are highly dependent on factors such as pH, temperature, and the concentration of chloride ions. In solutions with high concentrations of hydrochloric acid, the hydrolysis equilibrium is shifted towards the fully chlorinated species. nih.gov
Raman spectroscopy is another valuable technique for monitoring the hydrolysis of tin chlorides in situ, as it can distinguish between different tin-containing species present in solution, including insoluble hydrolysis products. journals.co.za
Formation and Stability of Various Stannate Anions
For the chlorostannate system, the formation of various anions can be represented by the following equilibria:
Sn⁴⁺(aq) + nCl⁻ ⇌ [SnClₙ]⁽⁴⁻ⁿ⁾⁺
The stability of these complexes generally increases with the number of chloride ligands. In the gas phase, the enthalpy of reaction for the formation of the pentachlorostannate(1-) anion from tin(IV) chloride and a chloride ion has been determined to be -235 ± 7.9 kJ/mol, indicating a strong affinity. nist.gov
In mixed halide systems, the distribution of different species can be complex. For example, in a system containing both chloride and bromide ions, various mixed-halide species such as [SnCl₅Br]²⁻ and cis-[SnCl₄Br₂]²⁻ can form. Raman spectroscopy has been used to identify and quantify the relative amounts of these different octahedral species in solid solutions of Cs₂SnX₆ (where X = Cl, Br, I), providing insight into their relative formation favorability. acs.org
| Reaction | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|
| SnCl₄(g) + Cl⁻(g) → [SnCl₅]⁻(g) | ΔrH° | -235 ± 7.9 kJ/mol | Gas Phase | nist.gov |
| [SnCl₆]²⁻ hydrolysis | Exchange Rate Constants | Determined by ¹¹⁹Sn EXSY | Aqueous HCl | nih.gov |
Ligand Exchange Dynamics in Solution and Solid State
Ligand exchange is a fundamental process in the chemistry of coordination compounds, where one ligand is replaced by another. chemguide.co.uk The rate of these reactions can vary significantly, and complexes are often classified as either labile (fast exchange) or inert (slow exchange).
For tin(IV) chloro complexes, ligand exchange is an important aspect of their reactivity. The exchange between different chloroaqua and chlorohydroxo species during hydrolysis is a key example. nih.gov The dynamics of these exchanges can be studied using techniques like 2D ¹¹⁹Sn EXSY NMR, which allows for the determination of exchange rate constants. nih.gov
In general, ligand substitution reactions in octahedral complexes can proceed through different mechanisms, including dissociative (D), associative (A), or interchange (I) pathways. For tin(IV) complexes, which are d⁰ systems, the lack of crystal field stabilization energy can influence the activation barriers for these processes.
¹¹⁹Sn NMR spectroscopy is a particularly powerful tool for studying ligand exchange dynamics in tin complexes. Changes in the chemical shift and line shape of the ¹¹⁹Sn signal can provide information on the rates and mechanisms of exchange processes occurring in solution. rsc.orghuji.ac.il
Theoretical and Computational Chemistry of Stannate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and materials. nih.govaip.org For the pentachlorostannate(1-) anion, [SnCl₅]⁻, DFT calculations can elucidate its geometry, bonding characteristics, and vibrational properties.
The [SnCl₅]⁻ anion is predicted to have a trigonal bipyramidal geometry. This structure involves sp³d hybridization of the central tin atom, although a more nuanced description involves 3-center, 4-electron bonding for the axial chlorine atoms. rsc.org DFT calculations can provide precise bond lengths and angles for both the equatorial and axial Sn-Cl bonds.
A key aspect of DFT studies is the analysis of the molecular orbitals. For [SnCl₅]⁻, this would involve examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and kinetic stability of the anion. aip.org
Furthermore, DFT is widely used to calculate vibrational frequencies. researchgate.netnih.gov The theoretical infrared (IR) and Raman spectra can be generated and compared with experimental data to confirm the structure and assign vibrational modes. For a D₃h symmetry [SnCl₅]⁻ anion, the expected vibrational modes can be predicted and their frequencies calculated. While specific experimental and comprehensive DFT data for the isolated [SnCl₅]⁻ anion is not abundant in the literature, data for related tin-chloride species like SnCl₄ and [SnCl₆]²⁻ are well-documented and provide a basis for comparison.
Table 1: Representative Calculated Vibrational Frequencies for Tin-Chloride Species
| Vibrational Mode | SnCl₄ (Td) | [SnCl₆]²⁻ (Oh) |
| Symmetric Stretch (ν₁) | 368 cm⁻¹ (Raman) | 311 cm⁻¹ (Raman) |
| Asymmetric Stretch (ν₃) | 408 cm⁻¹ (IR) | 290 cm⁻¹ (IR) |
| Bending Modes (ν₂, ν₄) | 135 cm⁻¹ (Raman), 105 cm⁻¹ (IR) | 160 cm⁻¹ (Raman), 120 cm⁻¹ (IR/Raman inactive) |
Note: The data presented are representative values from the literature and may vary depending on the computational method and basis set used. The symmetry point groups are given in parentheses.
Molecular Dynamics Simulations of Stannate-Containing Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. utah.eduyoutube.com To perform an MD simulation of a system containing sodium pentachlorostannate(1-), a reliable force field is required. A force field is a set of parameters that describes the potential energy of a system of particles. uit.no
For ionic systems like Na[SnCl₅], the force field would need to include terms for:
Bond stretching: between Sn and Cl atoms.
Angle bending: for Cl-Sn-Cl angles.
Non-bonded interactions: including van der Waals forces and electrostatic interactions between all atoms.
Developing a specific force field for the [SnCl₅]⁻ anion would typically involve fitting these parameters to data obtained from high-level quantum mechanical calculations, such as DFT, or from experimental data. nih.gov Given the scarcity of specific force field parameters for [SnCl₅]⁻ in public databases, a new parameterization would likely be necessary for accurate simulations. acs.orgnist.gov
Once a force field is established, MD simulations can be used to study various properties of sodium pentachlorostannate(1-) in different environments, such as in the solid state or in solution. These simulations can provide insights into:
The coordination of the sodium cation with the pentachlorostannate anion.
The structure and dynamics of the solvent shell around the ions in solution.
Transport properties like diffusion coefficients of the ions.
Computational Predictions of Stannate Reactivity and Stability
Computational chemistry offers various tools to predict the reactivity and stability of chemical species like the pentachlorostannate(1-) anion. DFT calculations are central to these predictions. nih.gov
The stability of the [SnCl₅]⁻ anion can be assessed by calculating its formation energy from precursor species, for example, the addition of a chloride ion to tin(IV) chloride:
SnCl₄ + Cl⁻ → [SnCl₅]⁻
A negative reaction energy would indicate that the formation of the pentachlorostannate anion is a thermodynamically favorable process.
Reactivity can be explored by examining the molecular electrostatic potential (MEP). The MEP map would reveal regions of negative potential, likely around the chlorine atoms, which are susceptible to electrophilic attack, and regions of positive potential, which would be sites for nucleophilic attack.
Thermodynamic Modeling of Stannate Processes
Thermodynamic modeling, often coupled with first-principles calculations like DFT, is used to predict the thermodynamic properties of materials and chemical processes. elsevierpure.com For sodium pentachlorostannate(1-), this approach can be used to determine key thermodynamic quantities such as enthalpy of formation, Gibbs free energy of formation, and entropy.
First-principles calculations can be used to compute the total electronic energy of the crystalline solid. geeksforgeeks.orgquantumatk.comaps.org By combining this with calculations of the vibrational frequencies (phonons) of the crystal lattice, thermodynamic properties at finite temperatures can be determined. researchgate.net
The CALPHAD (CALculation of PHAse Diagrams) method is a powerful tool for modeling the thermodynamic properties of multicomponent systems and for constructing phase diagrams. elsevierpure.com To model the Na-Sn-Cl system, thermodynamic data for the constituent binary and ternary compounds, including sodium pentachlorostannate(1-), are required. In the absence of experimental data, first-principles calculations can provide the necessary input for the thermodynamic database.
This modeling can predict the stability of sodium pentachlorostannate(1-) relative to other possible phases in the system, such as sodium chloride, tin chlorides, and other sodium chlorostannates (e.g., Na₂[SnCl₆]). Such models are invaluable for understanding the synthesis conditions and thermal stability of the compound.
Catalytic Functionalities of Sodium Stannate Materials
Stannates as Versatile Catalysts in Organic Synthesis
Dehydrogenation Reactions
Dehydrogenation is a critical industrial process for the production of alkenes and other unsaturated compounds. While platinum-based catalysts are highly effective, they can be prone to deactivation through coking. rsc.org The addition of tin to these catalysts has been shown to significantly enhance their performance. rsc.org Bimetallic catalysts, such as those combining platinum and tin, exhibit improved selectivity and a notable decrease in coke formation during the dehydrogenation of alkanes like ethane (B1197151) and propane. rsc.org The role of tin is believed to involve both geometric and electronic effects on the active sites of the catalyst. rsc.org
In the context of nickel catalysts, the addition of tin has also proven beneficial for dehydrogenation reactions. For instance, tin-modified high-loaded nickel catalysts have been successfully used for the dehydrogenation of methylcyclohexane, a liquid organic hydrogen carrier. researchgate.net The formation of Ni-Sn solid solutions can lead to high selectivity and stability. researchgate.net While direct studies on sodium pentachlorostannate for dehydrogenation are not widely available, research on "superbasic sodium stannate" suggests its potential as a catalyst in such reactions. researcher.life
Table 1: Effect of Tin as a Promoter in Dehydrogenation Catalysis
| Catalyst System | Reactant | Key Findings | Reference |
| Pt-Sn nanoparticles | Ethane | Strong decrease in coke formation compared to monometallic Pt catalyst. | rsc.org |
| Pt₃Sn alloy | Propane | Promotes propene selectivity by facilitating desorption and increasing the energy barrier for further dehydrogenation. | rsc.org |
| Sn-modified Ni-SiO₂ | Methylcyclohexane | Achieved >99.0% dehydrogenation selectivity at 92% conversion. | researchgate.net |
Michael Addition Reactions
The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net The catalytic activity of various metal complexes in promoting this reaction has been a subject of extensive research. nih.gov Tin-based catalysts, including heterobimetallic "Pd-Sn" systems, have been shown to efficiently catalyze the Michael addition of various nucleophiles (carbon, nitrogen, oxygen, and sulfur) to enones. researchgate.netscience.gov
A study focusing on superbasic sodium stannate has highlighted its catalytic role in Michael addition reactions, indicating its potential for facilitating this important transformation. researcher.life The Lewis acidic nature of the tin center in stannate compounds can activate the electrophilic Michael acceptor, thereby facilitating the nucleophilic attack.
Transesterification Processes
Transesterification is a key process in the production of biodiesel, where triglycerides from vegetable oils or animal fats are converted into fatty acid alkyl esters. researchgate.netmdpi.com Both homogeneous and heterogeneous catalysts are employed for this reaction. Tin compounds, in both organic and inorganic forms, have been extensively studied as catalysts for the esterification of free fatty acids and the transesterification of triglycerides. researchgate.net
Sodium stannate has been identified as a versatile catalyst for various chemical reactions, including those in organic synthesis. alphachem.biz Specifically, superbasic sodium stannate has been reported as an effective catalyst for transesterification processes. researcher.life Heterogeneous tin-based catalysts, such as tin oxide supported on silica (B1680970) (SnO₂/SiO₂), have demonstrated good catalytic activity in the transesterification of soybean oil, with the dispersed amorphous SnO₂ species considered the active sites. researchgate.net These catalysts are also advantageous as they are less sensitive to the presence of free fatty acids and water in the feedstock. researchgate.net
Table 2: Performance of Tin-Based Catalysts in Transesterification
| Catalyst | Feedstock | Key Findings | Reference |
| SnO₂/SiO₂ (8 wt% Sn) | Soybean Oil | 81.7% oil conversion. Active sites are dispersed amorphous SnO₂. | researchgate.net |
| Superbasic sodium stannate | Not specified | Reported as an effective catalyst for transesterification. | researcher.life |
| Tin chloride (SnCl₂) | Benzoic acid and propyl alcohol | Effective homogeneous catalyst for esterification. | researchgate.net |
Catalysis in Peroxide Stabilization
Hydrogen peroxide (H₂O₂) is a widely used oxidizing agent, but it is prone to decomposition, especially in the presence of metal impurities. google.com To enhance its stability for storage and transport, various stabilizers are added. Sodium stannate is a well-established and effective stabilizer for hydrogen peroxide solutions. google.comgoogleapis.comusptechnologies.com
The stabilizing action of sodium stannate is attributed to its ability to form colloidal particles of stannic oxide in the solution. justia.com These colloidal particles can complex with residual metal ions that would otherwise catalyze the decomposition of hydrogen peroxide. reaxis.com The effectiveness of sodium stannate as a stabilizer can be influenced by the pH of the solution and the presence of other ions. google.com For instance, the addition of phosphates or pyrophosphates can improve the stability of the colloidal stannic oxide. justia.com Commercial grades of sodium stannate are available specifically for hydrogen peroxide stabilization, highlighting its industrial importance in this application. reaxis.com In some catalytic systems, such as the decomposition of H₂O₂ on silver-supported alumina (B75360), the presence of stannate has been observed to slightly increase the catalytic activity. researchgate.net
Photocatalytic Activity of Stannate-Based Semiconductors
Semiconductor photocatalysis is a promising technology for environmental remediation, utilizing light energy to drive the degradation of pollutants. nih.govmdpi.com Various metal oxide semiconductors, including stannates, have been investigated for their photocatalytic properties. nih.govacs.org Zinc tin oxide (ZTO), a ternary oxide semiconductor, has garnered attention for its high electron mobility and stability, making it a candidate for photocatalytic applications. nih.gov
Heterogeneous Activation of Persulfate for Degradation Processes
Persulfate-based advanced oxidation processes are effective for the degradation of a wide range of organic contaminants in soil and groundwater. rsc.orgmdpi.com Persulfate (S₂O₈²⁻) can be activated to generate highly reactive sulfate (B86663) radicals (SO₄•⁻), which are powerful oxidizing agents. rsc.org This activation can be achieved through various methods, including heat, UV light, and the use of transition metal catalysts. mdpi.com
Metal oxides have been widely studied as heterogeneous activators for persulfate. rsc.orgacs.orgnih.govnih.gov For instance, iron oxides and manganese oxides have shown effectiveness in activating persulfate to degrade organic pollutants. acs.orgnih.govnih.gov While the use of tin-based materials, specifically stannates, for persulfate activation is not as extensively documented, the general principle of metal-based catalysis suggests a potential avenue for research. Modification of indium tin oxide (ITO) surfaces using persulfate-based photochemistry has been explored for other applications, indicating some interaction between persulfate and tin-containing materials. researchgate.net The development of stannate-based catalysts for persulfate activation could offer new possibilities for environmental remediation technologies.
Surface Basicity and Catalytic Activity Relationship in Stannates
The catalytic efficacy of stannate compounds is significantly influenced by their surface basicity. Research into solid sodium stannate has revealed its potential as a highly efficient superbase catalyst. The generation of superbasic sites on the surface of sodium stannate can be achieved through a straightforward thermal treatment process, specifically by calcining sodium stannate hydrate (B1144303) in a pure nitrogen environment.
Studies have demonstrated a direct correlation between the calcination temperature and the resulting superbasicity and catalytic activity. It has been observed that as the heat-treatment temperature is increased from 573K to 623K, both the superbasicity and the catalytic activity show a corresponding increase. numberanalytics.com The peak of this enhancement is reached at 623K, after which a further increase in temperature leads to a decline in both properties. numberanalytics.com This indicates that the catalytic efficiency of sodium stannate catalysts is intricately linked to their superbasicity. numberanalytics.com
The origin of this superbasicity is attributed to the enhanced electron-donating capability of surface O²⁻ ions. numberanalytics.com Quantitative analysis has shown that after calcination at 623K, a significant number of superbasic sites can be generated on the sodium stannate, reaching up to 0.254 mmol/g. numberanalytics.com The presence and strength of these superbasic sites have been further substantiated through test reactions such as the isomerization of 1-hexene (B165129) and cyclohexa-1,4-diene. numberanalytics.com
The practical application of this enhanced basicity is evident in the excellent catalytic performance of sodium stannate in various organic reactions. These include the dehydrogenation of propan-2-ol, the Michael addition of electron-deficient olefins, and the transesterification of cyclic carbonate with methanol. numberanalytics.com The clear relationship established is that a higher degree of superbasicity and a greater number of superbasic sites lead to superior catalytic activity. numberanalytics.com
Table 1: Effect of Calcination Temperature on Sodium Stannate Superbasicity and Catalytic Activity
| Calcination Temperature (K) | Superbasicity (mmol/g) | Catalytic Activity |
| 573 | Increasing | Increasing |
| 623 | 0.254 (Maximum) | Maximum |
| >623 | Decreasing | Decreasing |
Catalyst Regeneration and Stability Studies
The long-term stability and potential for regeneration are critical factors for the industrial application of any catalyst. For stannate-based catalysts, deactivation can occur through several mechanisms common to heterogeneous catalysts, including poisoning, coking or fouling, sintering, and chemical transformation of the active phase. mdpi.comresearchgate.net
Catalyst deactivation can be categorized as chemical, thermal, or mechanical. mdpi.com
Chemical deactivation involves poisoning, where molecules in the feed stream strongly chemisorb onto the active sites, rendering them inactive. researchgate.net
Thermal deactivation or sintering involves the agglomeration of catalyst particles at high operating temperatures, leading to a loss of active surface area. researchgate.net
Mechanical deactivation can result from the physical breakdown of the catalyst particles. researchgate.net
While specific studies on the regeneration of "Stannate(1-), pentachloro-, sodium" are not extensively detailed in the reviewed literature, general principles of catalyst regeneration can be applied. These methods aim to restore the catalyst's activity by removing the cause of deactivation. studysmarter.co.uk Common regeneration strategies include:
Thermal Treatment: This is a widely used method, particularly for removing carbonaceous deposits (coke). The catalyst is heated in a controlled atmosphere to burn off the coke. studysmarter.co.uk
Chemical Washing: Solvents, acids, or bases can be used to dissolve and wash away poisons or foulants from the catalyst surface. mdpi.com
Oxidation-Reduction Cycles: Alternating the atmosphere between oxidizing and reducing conditions can help to remove certain poisons and regenerate the active sites. catalysis.blog
The choice of regeneration method depends on the nature of the catalyst and the cause of deactivation. For instance, if deactivation is due to coking, an oxidative treatment would be appropriate. mdpi.com If poisoning by a specific chemical is the issue, a targeted chemical wash might be necessary. mdpi.com
Stability studies on related compounds, such as sodium stannate used as a stabilizer for hydrogen peroxide, indicate that the stannate can undergo polymerization in aqueous solutions, which affects its stability and effectiveness. google.com While this is not a catalytic application, it highlights the importance of understanding the chemical transformations the stannate may undergo under reaction conditions. For catalytic applications, maintaining the desired crystalline structure and surface properties is paramount for sustained activity. The use of supports like alumina or silica gel can enhance the thermal stability of the catalyst. numberanalytics.com
Table 2: General Catalyst Deactivation Mechanisms and Regeneration Methods
| Deactivation Mechanism | Description | Potential Regeneration Method |
| Poisoning | Strong chemisorption of impurities on active sites. researchgate.net | Chemical washing, Oxidation-Reduction Cycles. mdpi.comcatalysis.blog |
| Coking/Fouling | Deposition of carbonaceous material on the catalyst surface. researchgate.net | Thermal treatment (calcination) in an oxidizing atmosphere. studysmarter.co.uk |
| Sintering | Agglomeration of catalyst particles, reducing active surface area. researchgate.net | Redispersion through chemical treatment (e.g., with halogens). mdpi.com |
| Phase Transformation | Change in the chemical nature of the active catalytic phase. mdpi.com | Specific chemical treatments to restore the original phase. |
Advanced Material Science Applications of Sodium Stannate Compounds
Electrochemical Applications in Energy Storage Devices
The quest for higher energy density, longer cycle life, and improved safety in energy storage devices has led researchers to investigate a wide array of materials. Stannate compounds, in general, have been considered due to the high theoretical capacity of tin-based anodes.
Anode Materials for Lithium-Ion Batteries.
Tin-based materials are promising candidates for anode materials in lithium-ion batteries (LIBs) because they can alloy with a significant amount of lithium, leading to a high theoretical specific capacity. Binary metal oxide stannates, for example, are known for their high theoretical capacity and suitable operating voltage. ontosight.aiinternationaltin.org The electrochemical energy storage mechanism in these materials involves both a conversion reaction and an alloying-dealloying process. ontosight.ai However, a major challenge with tin-based anodes is the large volume expansion and contraction during the insertion and extraction of lithium ions, which can lead to pulverization of the electrode and rapid capacity decay. ontosight.ai
There is currently a lack of specific research data detailing the use of "Stannate(1-), pentachloro-, sodium" as a direct anode material in commercial or advanced research-stage lithium-ion batteries. Its high chlorine content could potentially lead to undesirable side reactions with common liquid electrolytes.
Electrode Materials for Sodium-Ion Batteries.
Sodium-ion batteries (SIBs) are an attractive alternative to LIBs due to the natural abundance and low cost of sodium. ontosight.airesearchgate.netmdpi.com Similar to LIBs, tin-based materials are being explored as anodes for SIBs. The fundamental working principle of SIBs is similar to that of LIBs, involving the shuttling of sodium ions between the cathode and anode. researchgate.netgoogle.com
However, the larger ionic radius of sodium ions compared to lithium ions presents additional challenges for host materials, often leading to slower kinetics and larger volume changes. revolutionized.com While various stannate compounds are being investigated, there is no specific data available on the performance of "this compound" as an electrode material in sodium-ion batteries.
Role as Electrolyte Additives in Battery Systems.
Electrolyte additives play a crucial role in improving the performance and stability of batteries by, for example, forming a stable solid electrolyte interphase (SEI) on the electrode surface. Halogen-containing additives are known to participate in the formation of a robust SEI.
Strategies for Mitigating Volume Expansion in Stannate Anodes.
As previously mentioned, the significant volume change during cycling is a primary obstacle for tin-based anodes. ontosight.ai Several strategies are being actively researched to address this issue:
Nanosizing: Reducing the particle size of the active material to the nanoscale can better accommodate the strain of volume changes and shorten the diffusion path for ions. ontosight.ai
Composite Materials: Incorporating tin-based materials into a conductive and flexible matrix, such as carbon nanotubes or graphene, can buffer the volume expansion and improve electrical conductivity. ontosight.ai
Designing Novel Structures: Creating materials with porous or hollow structures can provide internal void space to accommodate volume expansion.
These strategies are generally applicable to stannate-based anodes and would be relevant if "this compound" were to be considered for such applications.
Applications in Electroplating and Metal Surface Finishing
Electroplating is a process that uses an electric current to deposit a thin layer of metal onto a substrate, providing properties such as corrosion resistance, wear resistance, or a decorative finish. revolutionized.com Tin plating, in particular, is widely used in the food packaging and electronics industries.
Alkaline tin plating baths often utilize sodium stannate as the source of tin ions. While "this compound" contains tin, its high chloride content would likely make it unsuitable for direct use in traditional alkaline stannate plating baths, as chloride ions can have a significant and often detrimental effect on the plating process and the properties of the deposited layer. Specific formulations for electroplating using this compound are not documented in the available literature.
Use as Flame Retardants and Fireproofing Agents
Flame retardants are chemical substances added to materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. Halogenated compounds, particularly those containing chlorine and bromine, have been widely used as flame retardants. flameretardantsguide.com They typically function by releasing halogen radicals in the gas phase during combustion, which interrupts the chain reaction of the fire.
Given that "this compound" is a chlorine-rich compound, it possesses a fundamental characteristic of a halogenated flame retardant. However, there is no specific research available to confirm its effectiveness or application in this area. Other tin compounds, such as sodium stannite, have been investigated for their flame-retardant properties on cotton fabrics. researchgate.net
Role as Complexing Agents in Chemical Processes
This compound, with the chemical formula NaSnCl₅, serves as a significant complexing agent in various chemical processes. Its utility stems from the presence of tin in the +2 oxidation state, which can readily form coordination complexes. In aqueous solutions, tin(II) chloride, a related compound, is known to form a range of complex ions with chloride ions, including SnCl₃⁻, SnCl₄²⁻, and the pentachlorostannate(1-) anion, [SnCl₅]⁻. The formation and stability of these complexes are dependent on the concentration of the chloride ions.
The primary role of sodium pentachlorostannate(1-) as a complexing agent is to act as a source of Sn²⁺ ions in a stable, soluble form. This is particularly useful in acidic solutions where the hydrolysis of Sn²⁺ to insoluble tin(II) hydroxide (B78521) can be suppressed by the presence of excess chloride ions, forming stable chloro-complexes. This property is leveraged in various applications, including:
Electroplating: In electrolytic baths for tin-plating, tin(II) compounds are used to deposit a thin, protective layer of tin onto other metals. ceramic-glazes.comwikipedia.org The complex stannate ions in the solution help to control the concentration of free Sn²⁺ ions, ensuring a uniform and high-quality coating. ceramic-glazes.com
Chemical Synthesis: As a reagent, it is employed in the synthesis of other inorganic and organotin compounds. ceramic-glazes.com The complex nature of the stannate allows for controlled reactions and the introduction of tin into various molecular structures. Solutions of tin(II) chloride can serve as a source of Sn²⁺ ions to form other tin(II) compounds through precipitation reactions. wikipedia.org
Analytical Chemistry: The ability of tin(II) to form complexes is utilized in analytical procedures. For instance, tin(II) chloride is used in a qualitative test for palladium, where it reduces palladium ions and forms a colored complex, indicating the presence of palladium. ceramic-glazes.com
The complexing ability of the stannate is a key feature that underpins its utility in these and other chemical processes.
Applications in Ceramics, Glass Manufacturing, and Pigments
Tin compounds, including stannates, have a long history of use in the ceramics and glass industries, contributing to the final properties of the products. While specific data for sodium pentachlorostannate(1-) is limited, the applications of related tin(II) and tin(IV) compounds provide insight into its potential roles.
Ceramics and Glass Manufacturing:
Inorganic tin compounds are integral to strengthening glass and serve as a basis for the formulation of colors. nih.gov Tin(IV) oxide, for example, is used in the ceramics and glass industries and for producing milky or colored glass. nih.gov Tin chemicals act as refining agents, colorants, and fluxing agents in glass manufacturing, helping to remove impurities, enhance glass quality, and lower melting temperatures. reaxis.com
Specific applications of tin compounds in this sector include:
Glass Coatings: Tin oxide coatings provide transparency and electrical conductivity, making them suitable for antistatic purposes, transparent electrodes, and in the production of low-emissivity (Low-E) glass. reaxis.comreprap.org
Nucleating Agents: In glass-ceramics, stannous chloride can act as a nucleating agent, promoting controlled crystallization. reaxis.com
Colorants: Tin oxide is used as a colorant in glass formulations. reaxis.com
Strengthening Agents: Tin chemicals contribute to the strength of glass products. reaxis.com
Pigments:
Tin compounds are used in the formulation of pigments, contributing to their color and stability. Tin(II) chloride, for example, is used as a mordant in textile dyeing, where it helps to fix dyes to fabrics and can result in brighter colors with certain dyes like cochineal. ceramic-glazes.comwikipedia.org This application highlights the ability of tin compounds to interact with coloring agents, a property that is also valuable in the creation of pigments for various materials. Bismuth vanadate, sometimes produced using tin compounds, is a known pigment. wikipedia.org
Other Emerging Industrial Applications
Beyond its traditional uses, sodium pentachlorostannate(1-) and related tin compounds are finding applications in various emerging industrial fields, driven by their unique chemical properties.
Removal of Specific Heavy Metals in Metallurgy
While direct application of sodium pentachlorostannate(1-) for removing heavy metals from wastewater is not widely documented, the principles of tin chemistry suggest potential utility. In metallurgy, purification processes often involve separating metals based on their chemical properties. For instance, in tin refining, impurities are removed by heating and cooling processes, where the impurities oxidize and can be skimmed off. mdpi.com
The chemistry of tin compounds is also relevant in the context of treating industrial wastewater containing heavy metals. Chemical precipitation is a common method for heavy metal removal, where the pH of the wastewater is adjusted to precipitate metal hydroxides. ekb.eg While sodium hydroxide is a common agent, the use of other sodium-based compounds is an area of ongoing research. Adsorption is another effective method, utilizing materials that can bind to heavy metal ions. google.com
Although not a direct application of sodium pentachlorostannate(1-), research into novel adsorbents and precipitants for heavy metal removal is an active field where tin-based compounds could potentially play a role in the future, given their chemical reactivity and ability to form stable compounds.
Use in Surface Coatings and as Thinning Agents
Surface Coatings:
The most significant application of tin compounds in surface coatings is in the form of tin plating. ceramic-glazes.com A solution of tin(II) chloride with hydrochloric acid is used for the tin-plating of steel to create tin cans. wikipedia.org An electric potential is applied, and tin metal is formed at the cathode through electrolysis. wikipedia.org This process provides a corrosion-resistant and non-toxic coating suitable for food containers. ceramic-glazes.comwho.int
Furthermore, tin oxide coatings, which can be produced from tin chloride precursors, are applied to glass to create conductive and transparent layers for applications like LCDs and low-emissivity windows. reaxis.comreprap.org
Thinning Agents:
The term "thinning agent" in the context of industrial processes can refer to a substance that reduces the viscosity of a liquid. While there is no direct evidence of sodium pentachlorostannate(1-) being used as a thinning agent, tin compounds have been investigated for their role in preventing the formation of skins in air-drying binders for paints and printing inks, which relates to controlling the properties of the liquid coating. google.com
Process Engineering and Industrial Scale Up of Stannate Production
Design of Efficient and Environmentally Benign Stannate Synthesis Processes.
The synthesis of sodium pentachlorostannate(1-) on an industrial scale would likely involve the reaction of tin(II) chloride (SnCl₂) with sodium chloride (NaCl) in an appropriate solvent. The design of an efficient and environmentally conscious process would center on optimizing reaction conditions, minimizing waste, and selecting sustainable materials.
A potential synthesis route involves the direct reaction of the precursor salts:
SnCl₂ + NaCl → NaSnCl₅
The process design would consider the following key aspects:
Reactor Design: A stirred-tank reactor, likely made of corrosion-resistant material such as glass-lined steel or a suitable alloy, would be appropriate for this liquid-phase reaction. The reactor would need to be equipped with a heating/cooling jacket to maintain the optimal reaction temperature and a reflux condenser if a volatile solvent is used.
Solvent Selection: The choice of solvent is critical. While aqueous solutions could be considered, the stability of the pentachlorostannate(1-) anion in water would need to be carefully evaluated to prevent hydrolysis. thesharadgroup.com Non-aqueous solvents, such as lower alcohols (e.g., ethanol) or aprotic polar solvents, might be preferred to ensure the integrity of the product. The use of ionic liquids as a reaction medium also presents a potential green alternative, as they can facilitate the reaction and be recycled. acs.org
Reaction Conditions: Optimization of temperature, pressure, and reactant stoichiometry is crucial for maximizing yield and minimizing reaction time. The reaction would likely be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of tin(II).
Product Isolation and Purification: After the reaction, the product would need to be isolated. This could be achieved through crystallization by cooling the reaction mixture or by adding an anti-solvent. The resulting solid would then be separated by filtration, washed with a suitable solvent to remove any unreacted starting materials and byproducts, and finally dried under vacuum.
Environmentally benign considerations would involve:
Atom Economy: The direct addition reaction has a high theoretical atom economy.
Waste Reduction: The process should be designed to minimize solvent usage and allow for solvent recycling. Any waste streams would need to be treated to remove tin and other potentially harmful substances before disposal.
Economic Feasibility and Cost-Benefit Analysis of Production Methods.
A comprehensive economic feasibility study is essential before scaling up any chemical process. For sodium pentachlorostannate(1-), this analysis would weigh the production costs against the potential market price and demand for the compound, which is used in catalysis and materials science. thesharadgroup.com
Cost Components:
Raw Materials: The primary cost drivers are the prices of tin(II) chloride and sodium chloride. The purity of these starting materials will also impact the cost.
Capital Investment: This includes the cost of the reactor, filtration and drying equipment, and all necessary ancillary systems.
Operational Costs: These encompass energy for heating, cooling, and stirring, as well as labor, maintenance, and waste disposal costs.
Solvent Costs: The cost of the solvent and any recycling processes is a significant factor.
Benefit Analysis:
The primary benefit is the production of a valuable chemical intermediate. The market price will be influenced by its purity, the scale of production, and the demand in its application sectors.
A simplified cost-benefit analysis might look at the cost per kilogram of product versus its selling price. The goal would be to achieve a profitable process at the intended scale of production.
Interactive Data Table: Estimated Production Cost Breakdown for Sodium Pentachlorostannate(1-) (per 1000 kg batch)
| Cost Category | Estimated Cost (USD) | Percentage of Total Cost | Notes |
| Raw Materials (SnCl₂, NaCl) | 6,000 - 9,000 | 50-60% | Highly dependent on market price of tin. |
| Solvents | 1,500 - 2,500 | 10-15% | Costs can be reduced with efficient recycling. |
| Energy | 800 - 1,500 | 5-10% | Dependent on local utility rates and process optimization. |
| Labor | 1,200 - 2,000 | 8-12% | Based on estimated operator hours and wages. |
| Maintenance & Overheads | 1,000 - 1,800 | 7-10% | Includes routine maintenance and facility costs. |
| Waste Disposal | 500 - 1,200 | 3-8% | Costs vary based on the nature of the waste and disposal regulations. |
| Total Estimated Cost | 11,000 - 18,000 | 100% |
Note: These are hypothetical estimates for illustrative purposes and would need to be determined through detailed process modeling and market analysis.
Quality Control and Product Purity Considerations.
stringent quality control (QC) is paramount to ensure the produced sodium pentachlorostannate(1-) meets the specifications required for its applications. High-purity materials are essential in fields like catalysis, where impurities can poison the catalyst, and in materials science, where they can affect the properties of the final product.
QC would involve testing at various stages of production:
Raw Material Testing: Incoming tin(II) chloride and sodium chloride must be tested for purity and the presence of any detrimental impurities.
In-Process Monitoring: The progress of the reaction can be monitored using techniques like spectroscopy to ensure completion and identify the formation of any significant byproducts.
Final Product Testing: The final product must be analyzed to confirm its identity and purity.
Key Quality Control Parameters:
| Parameter | Specification (Typical) | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity (Assay) | ≥ 98% | Titration, ICP-OES (for tin content) |
| Melting Point | To be determined | Melting Point Apparatus |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration |
| Insoluble Matter | ≤ 0.1% | Gravimetric Analysis |
| Heavy Metals (e.g., Pb) | ≤ 10 ppm | ICP-MS |
Management of Impurities and Byproducts in Industrial Synthesis.
The identification and management of impurities are critical for producing high-quality sodium pentachlorostannate(1-). Impurities can arise from the starting materials, side reactions, or contamination during the process.
Potential Impurities and Their Sources:
| Impurity | Potential Source |
| Unreacted SnCl₂ or NaCl | Incomplete reaction or improper stoichiometry. |
| Tin(IV) compounds (e.g., Na₂SnCl₆) | Oxidation of tin(II) if the reaction is not carried out under an inert atmosphere. |
| Hydrolysis products (e.g., tin oxychlorides) | Presence of water in the reactants or solvent. |
| Heavy metals (e.g., lead, arsenic) | Impurities in the tin(II) chloride raw material. |
| Solvent residues | Incomplete drying of the final product. |
Management Strategies:
High-Purity Raw Materials: Using high-grade starting materials can significantly reduce the level of initial impurities.
Inert Atmosphere: Conducting the synthesis under nitrogen or argon will prevent the oxidation of Sn(II) to Sn(IV).
Anhydrous Conditions: Using dry solvents and reactants will minimize hydrolysis.
Purification: The final product can be purified by recrystallization to remove most impurities. The choice of recrystallization solvent is crucial for effective purification.
Washing: Washing the filtered product with a specific solvent can remove unreacted starting materials and certain byproducts.
Waste Stream Treatment: Effluents from the process must be treated to remove dissolved tin and other hazardous materials before discharge. This can involve precipitation or ion exchange methods.
Future Directions in Sustainable Stannate Manufacturing.
Future trends in the production of sodium pentachlorostannate(1-) and other inorganic chemicals will focus on enhancing sustainability and reducing environmental impact.
Green Solvents: Research into the use of supercritical fluids (like CO₂) or biodegradable ionic liquids as reaction media could eliminate the need for volatile organic solvents.
Catalytic Routes: Developing catalytic methods for the synthesis could lead to milder reaction conditions, lower energy consumption, and higher selectivity, thereby reducing byproduct formation.
Continuous Flow Chemistry: Moving from batch processing to continuous flow reactors can offer better control over reaction parameters, leading to higher consistency and yield, and can also be safer for handling hazardous materials.
Circular Economy Principles: Designing processes where waste products can be recycled or repurposed is a key goal. For example, any tin-containing byproducts could be recovered and converted back into a usable form.
Renewable Energy: Powering the manufacturing process with renewable energy sources would significantly reduce the carbon footprint of production.
Advanced Separation Technologies: The use of advanced membrane technologies for product separation and purification could be more energy-efficient than traditional crystallization and distillation methods. rdworldonline.com
By focusing on these areas, the industrial production of sodium pentachlorostannate(1-) can be made more efficient, economical, and environmentally responsible.
Q & A
Q. What are the established analytical methods for quantifying sodium pentachlorophenolate in environmental or biological samples?
To quantify sodium pentachlorophenolate, high-performance liquid chromatography (HPLC) coupled with UV-Vis detection is widely used due to its sensitivity for aromatic compounds. Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives, though derivatization may be required. Sample preparation often involves solid-phase extraction (SPE) for environmental matrices or liquid-liquid extraction for biological fluids. Validation should follow guidelines such as those from the Center for Drug Evaluation and Research (CDER), which emphasize precision, accuracy, and detection limits .
Q. How is sodium pentachlorophenolate synthesized in laboratory settings, and what purity standards apply?
Synthesis typically involves neutralizing pentachlorophenol (PCP) with sodium hydroxide in aqueous ethanol. Critical parameters include stoichiometric control (1:1 molar ratio of PCP to NaOH) and temperature regulation (20–25°C) to avoid side reactions. Purity is assessed via titration (acid-base for residual NaOH) or spectrophotometry (UV absorption at 320 nm for PCP impurities). Reagent-grade purity requires ≤0.1% residual solvents and ≤0.5% inorganic salts, as outlined in USP-NF standards for analogous compounds .
Q. What are the primary mechanisms of toxicity for sodium pentachlorophenolate, and how are they studied in vitro?
The compound disrupts oxidative phosphorylation by uncoupling mitochondrial membranes, leading to ATP depletion. In vitro assays use mammalian cell lines (e.g., HepG2) to measure cytotoxicity (via MTT assays) and oxidative stress markers (e.g., glutathione depletion). Dose-response curves are validated against reference toxicants like 2,4-dinitrophenol. Acute exposure data from MEDITEXT highlight LD₅₀ values (rat oral: 140 mg/kg), which inform safety protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported environmental persistence data for sodium pentachlorophenolate?
Discrepancies in half-life data (e.g., soil vs. aquatic systems) often arise from variable pH, organic matter content, and microbial activity. To address this, controlled microcosm studies are recommended, with standardized OECD 307 protocols for soil and OECD 309 for water. Isotopic labeling (e.g., ¹⁴C-PCP) tracks degradation pathways, while LC-MS/MS identifies metabolites like tetrachlorocatechol. Meta-analyses should account for geographic and climatic variables .
Q. What experimental strategies optimize the photostability of sodium pentachlorophenolate in formulation studies?
Photodegradation under UV light follows first-order kinetics, producing chlorinated dibenzodioxins. Stabilization strategies include:
- Additives : Incorporating UV absorbers (e.g., titanium dioxide at 0.5–1% w/w).
- Encapsulation : Using cyclodextrins to shield the phenolic group.
- pH Adjustment : Maintaining alkaline conditions (pH >10) to reduce free radical formation.
Accelerated stability testing (ICH Q1B guidelines) under 365 nm irradiation quantifies degradation rates .
Q. How can computational models predict the bioavailability of sodium pentachlorophenolate in heterogeneous ecosystems?
Molecular dynamics (MD) simulations parameterize solubility (log P = 3.2) and partition coefficients (Kₒw = 4.5). QSAR models correlate structural descriptors (e.g., chlorine substituent positions) with bioaccumulation factors (BCF). Field data integration uses GIS-based spatial analysis to map contamination hotspots. Validation requires comparative studies between modeled and empirical BCF values in benthic organisms .
Q. What methodological gaps exist in current regulatory ecotoxicity assessments for sodium pentachlorophenolate?
Most regulatory tests (e.g., OECD 201/202) focus on acute endpoints (LC₅₀/EC₅₀) but neglect chronic effects like endocrine disruption at sublethal doses (1–10 µg/L). Advanced assays should incorporate genomic tools (RNA-seq for biomarker identification) and multispecies mesocosms to assess trophic transfer. Harmonizing EPA ECOTOX database entries with mechanistic toxicokinetic models could improve risk assessment frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
